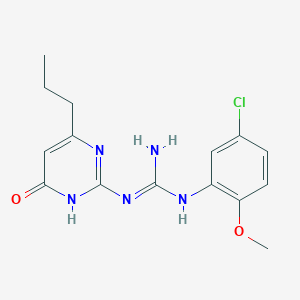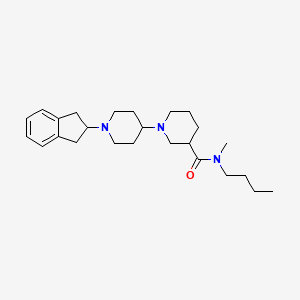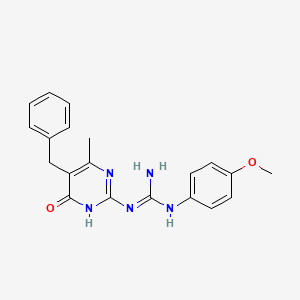
2-(6-chloro-4-oxo-1H-quinazolin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-4-oxo-1H-quinazolin-2-yl)guanidine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a chloro group at the 6th position and a guanidine group at the 2nd position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-1H-quinazolin-2-yl)guanidine typically involves the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic conditions. This reaction forms 2,4-dihydroxyquinazoline, which can be further chlorinated to introduce the chloro group at the 6th position.
-
Introduction of the Guanidine Group: : The guanidine group can be introduced by reacting the chlorinated quinazoline with a suitable guanidine derivative. This reaction is typically carried out under basic conditions to facilitate the nucleophilic substitution of the chloro group with the guanidine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-chloro-4-oxo-1H-quinazolin-2-yl)guanidine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinazoline N-oxides under the influence of oxidizing agents such as hydrogen peroxide or peracids.
-
Reduction: : Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines, tetrahydroquinazolines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinazoline derivatives, including 2-(6-chloro-4-oxo-1H-quinazolin-2-yl)guanidine, have shown promise as therapeutic agents for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(6-chloro-4-oxo-1H-quinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in critical biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair.
Pathways Involved: By modulating the activity of its molecular targets, the compound can influence various cellular pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
2-(6-chloro-4-oxo-1H-quinazolin-2-yl)guanidine can be compared with other quinazoline derivatives to highlight its uniqueness:
Similar Compounds: Other quinazoline derivatives include erlotinib, gefitinib, and lapatinib, which are used as anticancer agents.
Uniqueness: The presence of the guanidine group at the 2nd position and the chloro group at the 6th position distinguishes this compound from other quinazoline derivatives. These structural features contribute to its unique biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(6-chloro-4-oxo-3H-quinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEDHOSRERHPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-3-yl)methanamine](/img/structure/B5976948.png)
![3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI)](/img/structure/B5976955.png)



![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5976988.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide](/img/structure/B5976995.png)

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenoxy)acetamide](/img/structure/B5977015.png)
![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)
![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5977035.png)

![2-(4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5977055.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)
